molecular formula C26H22FN3O2 B2733151 8-ethoxy-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-86-8

8-ethoxy-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2733151
CAS RN: 866589-86-8
M. Wt: 427.479
InChI Key: QWWCQWSKSUGQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethoxy-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the class of pyrazoloquinolines. It has been widely studied for its potential use in scientific research applications.

Scientific Research Applications

Synthesis and Characterization

Quinoline derivatives, including compounds with structures similar to 8-ethoxy-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline, have been synthesized and characterized for various applications. These compounds are known for their efficient fluorescence properties, making them useful in biochemistry and medicine for studying biological systems, especially as DNA fluorophores. Their structural modifications can lead to potential applications as antioxidants and radioprotectors due to their ability to interact with biological molecules in specific ways (Aleksanyan & Hambardzumyan, 2013).

Molecular Docking and Anti-inflammatory Studies

Synthesis of quinoline analogs has also led to in-vitro anti-inflammatory studies and molecular docking analyses. Such research is crucial for developing new therapeutic agents that can interact with specific biological targets, leading to potential treatments for inflammation-related conditions (Sureshkumar et al., 2017).

Estrogen Receptor Ligands

The synthesis of novel pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor highlights the compound's utility in therapeutic applications. By modifying the quinoline structure, researchers aim to develop compounds that can selectively interact with estrogen receptors, offering a pathway to targeted treatments for hormone-related disorders (Kasiotis, Fokialakis, & Haroutounian, 2006).

Photoluminescence Applications

The study of quinoxaline derivatives, closely related to the quinoline structure, demonstrates their potential as chromophores for photoluminescence applications. These compounds, due to their electronic structure and ability to undergo specific reactions, can be used in developing materials with desirable photoluminescent properties (Mancilha et al., 2006).

Antioxidant Activities

Quinoline derivatives have been explored for their antioxidant activities. Their structures enable them to quench radicals and inhibit DNA oxidation, making them potential candidates for antioxidant therapy. The presence of electron-donating groups can enhance these effects, offering insights into designing more effective antioxidants (Xi & Liu, 2015).

properties

IUPAC Name

8-ethoxy-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-3-32-21-11-12-24-22(14-21)26-23(25(28-29-26)18-7-9-19(27)10-8-18)16-30(24)15-17-5-4-6-20(13-17)31-2/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWCQWSKSUGQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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